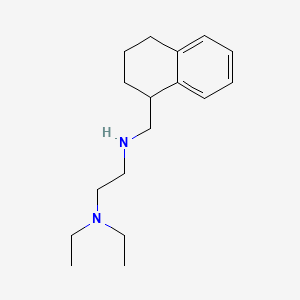![molecular formula C19H36O3 B14661590 methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate CAS No. 38520-28-4](/img/structure/B14661590.png)
methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The oxirane ring is introduced through an epoxidation reaction, where an alkene precursor is treated with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted esters and alcohols.
科学的研究の応用
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .
類似化合物との比較
Similar Compounds
Methyl decanoate: Lacks the oxirane ring, making it less reactive.
Methyl 10-hydroxydecanoate: Contains a hydroxyl group instead of the oxirane ring.
Methyl 10-[(2S,3R)-3-methyloxiran-2-yl]decanoate: Similar structure but with a methyl group on the oxirane ring.
Uniqueness
Methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate is unique due to the presence of both an oxirane ring and a long aliphatic chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
38520-28-4 |
|---|---|
分子式 |
C19H36O3 |
分子量 |
312.5 g/mol |
IUPAC名 |
methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-11-14-17-18(22-17)15-12-9-7-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChIキー |
MSZLFFUXXWLIRE-MSOLQXFVSA-N |
異性体SMILES |
CCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCC(=O)OC |
正規SMILES |
CCCCCCC1C(O1)CCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


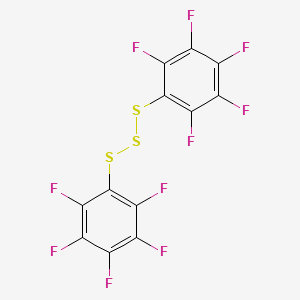
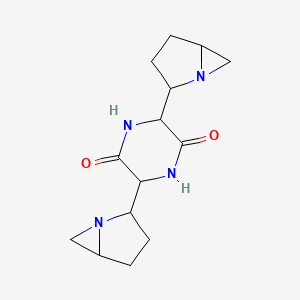
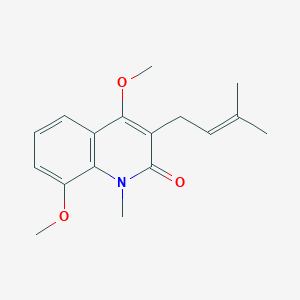
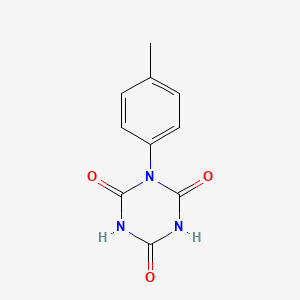
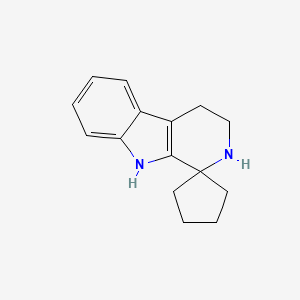

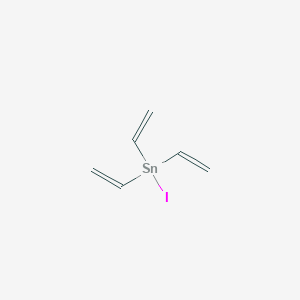

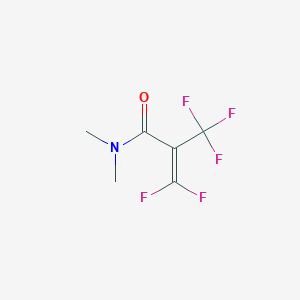
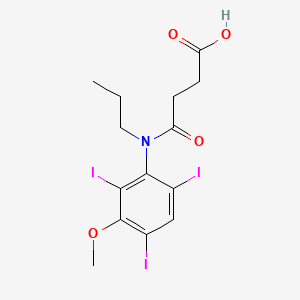
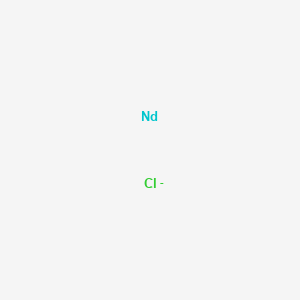
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
